molecular formula C5H3F2NO2S B2489622 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid CAS No. 1878318-83-2

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid

Cat. No.: B2489622
CAS No.: 1878318-83-2
M. Wt: 179.14
InChI Key: PKVCEXAQBNSEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C5H3F2NO2S and its molecular weight is 179.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Luminescent Properties : (Grummt et al., 2007) studied substituted pyridylthiazoles, finding high fluorescence and large Stokes shift values, indicating potential for use in metal sensing and as laser dyes.

  • Synthon in Drug Discovery : (Colella et al., 2018) reported on a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon for creating thiazoles, which are useful in drug discovery programs.

  • Aromatic Reactivities via Pyrolysis : (August et al., 1986) explored the reactivities of various substituted thiazoles, demonstrating their polarisability and potential in chemical synthesis.

  • Hantzsch Synthesis of Derivatives : (Burger et al., 1992) synthesized derivatives of 3-(Thiazol-4-yl)alanine from aspartic acid, showing a potential pathway for creating bioactive molecules.

  • Synthesis and Toxicity of Triazole Derivatives : (Salionov, 2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and analyzed their acute toxicity, revealing low toxicity and diverse biological activities.

  • Photo-degradation in Thiazole Compounds : (Wu et al., 2007) studied the photo-degradation behavior of thiazole-containing compounds, crucial for understanding their stability under various conditions.

  • Crystal Structure Analysis : (Wu et al., 2015) provided insights into the crystal structure of a thiazole-containing compound, important for its potential applications in materials science.

  • Versatile Intermediates for Derivatives : (Boechat et al., 2008) described the use of N-Acyl-3,3-difluoro-2-oxoindoles as intermediates for creating a variety of difluorophenylacetic derivatives.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-11-2-8-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCEXAQBNSEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.